molecular formula C9H10O4 B3022580 4-(methoxymethoxy)benzoic Acid CAS No. 25458-44-0

4-(methoxymethoxy)benzoic Acid

Cat. No.: B3022580
CAS No.: 25458-44-0
M. Wt: 182.17 g/mol
InChI Key: XIFRBTZCMICRPL-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)benzoic acid is an organic compound characterized by a benzene ring substituted with a methoxymethoxy group (-OCH2OCH3) and a carboxylic acid group (-COOH). This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethoxy)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the benzene ring.

    Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used to form esters.

    Amidation: Amines and coupling agents (e.g., dicyclohexylcarbodiimide) are used to form amides.

Major Products Formed:

    Nitration: 4-(Methoxymethoxy)-3-nitrobenzoic acid.

    Halogenation: 4-(Methoxymethoxy)-2-chlorobenzoic acid.

    Esterification: Methyl 4-(methoxymethoxy)benzoate.

    Amidation: 4-(Methoxymethoxy)benzamide.

Mechanism of Action

The mechanism of action of 4-(methoxymethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The methoxymethoxy group enhances the compound’s nucleophilicity, facilitating its participation in various chemical reactions. The carboxylic acid group allows for the formation of hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-(Methoxymethoxy)benzoic acid is unique due to the presence of the methoxymethoxy group, which significantly influences its reactivity and interactions. This group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its analogs .

Properties

IUPAC Name

4-(methoxymethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFRBTZCMICRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460120
Record name 4-(methoxymethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25458-44-0
Record name 4-(methoxymethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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